molecular formula C21H19ClN6O2 B2413491 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide CAS No. 847383-72-6

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2413491
CAS No.: 847383-72-6
M. Wt: 422.87
InChI Key: ZRBIQFGXRVCVJW-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide is a synthetically derived small molecule recognized for its potent activity as a kinase inhibitor. Its core triazolopyrimidine scaffold is a known pharmacophore in medicinal chemistry, designed to mimic the adenine moiety of ATP and compete for binding in the catalytic sites of various protein kinases. The compound's structure suggests potential inhibition of key oncogenic kinases , making it a valuable chemical probe for investigating dysregulated signaling pathways in cancer cell proliferation and survival. Research with this compound is primarily focused on elucidating the role of specific kinase targets in disease models, particularly through high-throughput screening and enzymatic assays . Its mechanism involves disrupting phosphotransferase activity, leading to the downstream suppression of signal transduction cascades, such as the MAPK/ERK pathway. By selectively modulating kinase function, this inhibitor enables researchers to dissect complex cellular mechanisms and validate new targets for therapeutic intervention in oncology and other kinase-driven pathologies.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c1-2-14-5-9-17(10-6-14)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)11-15-3-7-16(22)8-4-15/h3-10,13H,2,11-12H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBIQFGXRVCVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide (CAS Number: 847383-72-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN6O2C_{21}H_{19}ClN_{6}O_{2}, with a molecular weight of 422.9 g/mol. The structure includes a triazolopyrimidine core known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H19ClN6O2
Molecular Weight422.9 g/mol
CAS Number847383-72-6
IUPAC Name2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide

The compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs) . CDKs are crucial in regulating the cell cycle; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of cancer therapy where CDK inhibitors are being explored as therapeutic agents .

Anticancer Properties

Research indicates that derivatives of triazolopyrimidines possess significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific compound has been evaluated for its cytotoxic effects against several cancer types, demonstrating promising results in preclinical studies .

Case Studies and Research Findings

Several studies have focused on triazolopyrimidine derivatives and their biological activities:

  • Anticancer Activity : A study demonstrated that triazolopyrimidine derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through CDK inhibition .
  • Antidiabetic Effects : In vitro studies have shown that similar compounds can significantly reduce blood glucose levels in diabetic models by acting as DPP-IV inhibitors .
  • Mechanistic Studies : Research has elucidated the pathways through which these compounds exert their effects, with a focus on their interaction with specific cellular targets such as CDKs and DPP-IV .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7 . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Antibacterial and Antifungal Properties

Compounds within the triazolopyrimidine class have demonstrated antibacterial activities against a range of pathogens. Their mechanism typically involves inhibiting critical enzymes or disrupting cellular processes in bacteria and fungi. For example, studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

Apoptotic Induction

Certain studies suggest that this compound can induce apoptosis in tumor cells through mechanisms involving DNA cleavage and cell cycle arrest. This property is particularly valuable in cancer therapy, where inducing programmed cell death is a desired outcome.

Research Findings

Recent investigations have focused on the biological activities of this compound and its analogs:

Table 1: Antitumor Activity of Triazolopyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-2315.0
Compound BMCF-78.0
Compound CA54912.5

Case Studies

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated various triazolopyrimidine derivatives' effects on tumor growth in vivo. The results indicated that certain modifications significantly enhanced anticancer activity.
  • Antibacterial Activity : Research conducted by Pharmaceutical Biology demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents.
  • Cytotoxicity Assessment : In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.

Chemical Reactions Analysis

Molecular Characteristics

  • Molecular Formula : C20H21ClN6O

  • Molecular Weight : 424.87 g/mol

  • IUPAC Name : 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H- triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide

  • CAS Number : Not specified in the available data.

Chemical Reactions Involving the Compound

The compound can undergo various chemical reactions due to its functional groups and structural characteristics. Below are some of the notable reactions:

Oxidation and Reduction Reactions

  • Oxidation : The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide. This process typically involves the conversion of alcohol groups to carbonyls or other oxidized forms.

  • Reduction : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may convert carbonyl groups to alcohols or reduce other functional groups.

Substitution Reactions

The compound can participate in both nucleophilic and electrophilic substitution reactions depending on the substituents involved:

  • Nucleophilic Substitution : The presence of electron-withdrawing groups (like the chlorobenzyl moiety) can facilitate nucleophilic attack on electrophilic centers within the molecule.

  • Electrophilic Substitution : Aromatic rings present in the structure can undergo electrophilic aromatic substitution, leading to various derivatives.

Cyclization Reactions

The compound's structure allows for potential cyclization reactions that can create new ring systems or modify existing ones. Such transformations are significant in synthesizing more complex derivatives.

Reaction Mechanisms

Understanding the mechanisms behind these reactions is crucial for predicting product formation and optimizing reaction conditions:

Mechanism of Oxidation

The oxidation mechanism typically involves:

  • Formation of a transition state where the oxidizing agent interacts with the substrate.

  • Transfer of electrons from the substrate to the oxidizing agent.

  • Formation of an oxidized product and regeneration of the oxidizing agent.

Mechanism of Reduction

The reduction mechanism generally includes:

  • Coordination of the reducing agent to the substrate.

  • Transfer of hydride ions from the reducing agent to the substrate.

  • Formation of reduced products.

Mechanism of Substitution

Substitution mechanisms can vary:

  • For nucleophilic substitution, a nucleophile attacks an electrophilic carbon leading to displacement of a leaving group.

  • For electrophilic substitution, an electrophile attacks an aromatic ring, forming a sigma complex that subsequently loses a proton to restore aromaticity.

Anticancer Research

Due to its ability to interact with biological targets involved in cell signaling pathways, this compound may serve as a lead structure for developing anticancer agents.

Pharmaceutical Development

It can be utilized as a building block for synthesizing novel therapeutic agents targeting various diseases, particularly those involving cellular proliferation and apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) are often necessary for cyclization steps involving triazole-pyrimidine core formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or ethyl acetate is preferred for purification .
  • Catalysts : Triethylamine or DMAP may accelerate amide bond formation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating the final product with >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
  • FT-IR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, triazole N-H at ~3200 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in the triazole-pyrimidine core .

Q. What are the standard biological assays to evaluate this compound’s activity in drug discovery?

  • Methodological Answer :

  • Kinase Inhibition Assays : Fluorescence polarization or ELISA-based protocols assess binding to kinases (e.g., EGFR, VEGFR) using ATP-competitive probes .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility Testing : Shake-flask method in PBS or simulated physiological buffers to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Dose-Response Repetition : Validate activity across multiple cell lines and assay platforms .
  • Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation .
  • Comparative SAR Studies : Synthesize analogs (e.g., fluorobenzyl vs. chlorobenzyl substituents) to isolate pharmacophoric features .

Q. What computational approaches are recommended for predicting this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in kinase ATP-binding pockets .
  • MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100+ ns to assess dynamic interactions .
  • QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) to predict activity across derivatives .

Q. How should researchers design experiments to investigate the compound’s mechanism of action when initial data is inconclusive?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated probes to identify off-target proteins in cell lysates .
  • Phosphoproteomics : LC-MS/MS quantifies kinase substrate phosphorylation changes post-treatment .
  • CRISPR-Cas9 Knockout : Validate target dependency by silencing suspected kinases .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE) : Statistically optimize solvent ratios and catalyst loading .
  • In-Line Monitoring : PAT tools (e.g., ReactIR) track reaction progression in real time .

Data Analysis and Experimental Design

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer :

  • Round-Robin Testing : Distribute protocols to 3+ labs with standardized reagents and equipment .
  • HPLC Purity Thresholds : Require ≥98% purity (UV/ELSD detection) for inter-lab comparisons .
  • Error Analysis : Use root-cause analysis (e.g., Ishikawa diagrams) to trace deviations in yield or purity .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Four-Parameter Logistic (4PL) Regression : Fits sigmoidal curves to calculate IC50/EC50 with confidence intervals .
  • Grubbs’ Test : Identifies outliers in replicate measurements (α=0.05) .
  • ANOVA with Tukey’s HSD : Compares activity across analogs or cell lines .

Tables for Key Data

Parameter Optimal Conditions References
Reaction Temperature80–120°C (triazole cyclization)
Purification MethodSilica gel chromatography (EtOAc/hexane)
IC50 Range (Cancer Cells)0.5–10 µM (HeLa, MCF-7)
Computational Tool AccuracyRMSD <2.0 Å (docking poses)

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